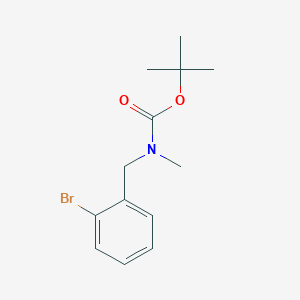

tert-Butyl 2-bromobenzyl(methyl)carbamate

Beschreibung

The exact mass of the compound tert-Butyl 2-bromobenzyl(methyl)carbamate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl 2-bromobenzyl(methyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 2-bromobenzyl(methyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

tert-butyl N-[(2-bromophenyl)methyl]-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-7-5-6-8-11(10)14/h5-8H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDLGVFLVTMLPLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954238-61-0 | |

| Record name | 954238-61-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block for Modern Medicinal Chemistry

An In-depth Technical Guide to tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS 954238-61-0)

Prepared by: Gemini, Senior Application Scientist

tert-Butyl 2-bromobenzyl(methyl)carbamate, identified by CAS number 954238-61-0, is a strategically designed synthetic intermediate of significant value to researchers in drug discovery and development. Its molecular architecture, featuring an ortho-brominated phenyl ring coupled with a Boc-protected N-methyl benzylamine, provides a unique and powerful tool for the construction of complex molecular scaffolds. The presence of the aryl bromide facilitates a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at a sterically defined position. Simultaneously, the tert-butyloxycarbonyl (Boc) group offers robust protection of the secondary amine, which can be selectively removed under specific conditions later in a synthetic sequence. This combination makes the compound an ideal precursor for creating libraries of compounds with potential therapeutic applications, particularly in areas requiring precise spatial arrangement of pharmacophoric elements, such as in the synthesis of PROTACs (PROteolysis TArgeting Chimeras) and other targeted therapeutics.

This guide provides a comprehensive overview of the compound's properties, a detailed, field-proven synthesis protocol, an analysis of its reactivity and applications, and essential safety information, designed to empower researchers to effectively utilize this versatile reagent in their synthetic endeavors.

Physicochemical Properties

The fundamental properties of tert-Butyl 2-bromobenzyl(methyl)carbamate are critical for its appropriate handling, storage, and use in chemical reactions. While extensive experimental data for this specific compound is not broadly published, the key properties are summarized below, based on supplier data and analysis of its chemical structure.

| Property | Value | Source(s) |

| CAS Number | 954238-61-0 | |

| Molecular Formula | C₁₃H₁₈BrNO₂ | |

| Molecular Weight | 300.19 g/mol | |

| Appearance | Colorless to light yellow liquid or solid (Predicted) | |

| Storage | Sealed in dry, 2-8°C | |

| Purity Specification | Typically ≥96% (by NMR) | |

| Solubility | Soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, and Methanol. (Inferred) |

Synthesis and Mechanistic Rationale

Physical and chemical properties of tert-Butyl 2-bromobenzyl(methyl)carbamate

An In-depth Technical Guide to tert-Butyl 2-bromobenzyl(methyl)carbamate

Abstract

This guide provides a comprehensive technical overview of tert-Butyl 2-bromobenzyl(methyl)carbamate (CAS No. 954238-61-0), a versatile synthetic intermediate. The document delineates its core physicochemical properties, outlines a robust synthetic protocol, and offers an in-depth analysis of its spectroscopic signature. Emphasis is placed on the compound's reactivity, particularly the strategic utility of its ortho-bromophenyl and N-Boc-N-methyl functionalities in advanced organic synthesis. Key applications, including palladium-catalyzed cross-coupling reactions and subsequent deprotection strategies, are discussed to highlight its role as a valuable building block in the construction of complex molecular architectures relevant to medicinal chemistry and drug discovery. Safety and handling protocols derived from analogous structures are also provided to ensure safe laboratory practice.

Introduction and Strategic Importance

Tert-Butyl 2-bromobenzyl(methyl)carbamate is a bifunctional organic molecule designed for strategic application in multi-step synthesis. Its structure incorporates three key features that confer significant synthetic utility:

-

An Ortho-Brominated Aromatic Ring: The bromine atom serves as a versatile synthetic handle, primarily for engaging in a wide array of palladium-catalyzed cross-coupling reactions. Its position at the ortho- position to the benzyl group can introduce specific steric and electronic influences on downstream molecular scaffolds.

-

A Boc-Protected Secondary Amine: The tert-butoxycarbonyl (Boc) group provides robust protection for the methylamino moiety. This protecting group is stable under a wide range of nucleophilic and basic conditions, allowing for selective chemistry to be performed at other sites of the molecule.[1] Its facile and clean removal under acidic conditions ensures the amine can be unmasked at the desired stage of a synthetic sequence.[1]

-

A Benzylic Methylene Bridge: This -CH₂- linker provides flexibility and a key structural motif found in many biologically active compounds.

The convergence of these functionalities makes this compound an important intermediate for creating libraries of complex molecules, particularly in the fields of medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Physicochemical Properties

The fundamental properties of tert-Butyl 2-bromobenzyl(methyl)carbamate are summarized below. While experimental data for some properties are not publicly available, computed values and data from structural isomers provide a reliable profile.

| Property | Value | Source |

| IUPAC Name | tert-Butyl N-(2-bromobenzyl)-N-methylcarbamate | - |

| CAS Number | 954238-61-0 | [2] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2] |

| Molecular Weight | 300.20 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid | [3] |

| Boiling Point | ~354.5 °C at 760 mmHg | [4] |

| XLogP3 | 3.4 - 3.8 (Computed for isomers) | [5][6] |

| Topological Polar Surface Area | 29.5 Ų | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate | [7] |

| Note: Data is for the analogous para-substituted isomer or related compounds and is provided as a likely estimate. |

Synthesis and Purification

The synthesis of tert-Butyl 2-bromobenzyl(methyl)carbamate is most reliably achieved via the N-alkylation of the corresponding carbamate precursor with 2-bromobenzyl bromide. This method offers high selectivity and good yields.

Experimental Protocol: Synthesis via N-Alkylation

Reaction: tert-Butyl methylcarbamate + 2-Bromobenzyl bromide → tert-Butyl 2-bromobenzyl(methyl)carbamate

Step-by-Step Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF, 10 mL/mmol of carbamate).

-

Deprotonation: Cool the solvent to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting.

-

Causality Insight: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the carbamate nitrogen, forming a highly nucleophilic sodium salt. This ensures the subsequent alkylation occurs on the nitrogen atom rather than the carbonyl oxygen.

-

-

Substrate Addition: To the stirring suspension, add a solution of tert-butyl methylcarbamate (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add a solution of 2-bromobenzyl bromide (1.1 equivalents) in anhydrous THF dropwise.

-

Causality Insight: The reaction is cooled to control the exothermicity of the Sₙ2 reaction. Using a slight excess of the alkylating agent ensures complete consumption of the carbamate salt.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% Ethyl Acetate in Hexane).

-

Workup: Once the reaction is complete, cautiously quench the mixture by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Spectroscopic and Analytical Characterization

Spectroscopic analysis is critical for confirming the structure and purity of the title compound. The expected data are outlined below.

| Technique | Expected Signature |

| ¹H NMR (400 MHz, CDCl₃) | δ ~7.5-7.6 (m, 2H): Aromatic protons ortho/para to the bromine. δ ~7.1-7.3 (m, 2H): Remaining aromatic protons. δ ~4.5 (s, 2H): Benzylic (-CH₂-) protons. δ ~2.8 (s, 3H): N-methyl (-NCH₃) protons. δ ~1.5 (s, 9H): tert-Butyl (-C(CH₃)₃) protons. |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~155-156: Carbamate carbonyl carbon (C=O). δ ~135-138: Aromatic quaternary carbon attached to the CH₂ group. δ ~127-133: Aromatic CH carbons. δ ~124: Aromatic quaternary carbon attached to bromine (C-Br). δ ~80: tert-Butyl quaternary carbon (-C (CH₃)₃). δ ~52-54: Benzylic carbon (-C H₂-). δ ~34-36: N-methyl carbon (-NC H₃). δ ~28.5: tert-Butyl methyl carbons (-C(C H₃)₃). |

| Infrared (IR) | ~2975 cm⁻¹: C-H stretch (aliphatic). ~1690-1700 cm⁻¹: Strong C=O stretch (carbamate carbonyl).[8] ~1365 cm⁻¹: C-N stretch.[8] ~1160 cm⁻¹: C-O stretch. ~1025 cm⁻¹: C-Br stretch (aromatic). |

| Mass Spectrometry (MS) | Molecular Ion (M⁺): Isotopic pattern at m/z 300 and 302 in an approximate 1:1 ratio, characteristic of a single bromine atom. Key Fragments: Loss of tert-butyl group (m/z 244/246), loss of isobutylene (m/z 244/246), loss of the Boc group (m/z 200/202), and the tropylium-like ion from the 2-bromobenzyl fragment (m/z 169/171).[9] |

Reactivity and Applications in Synthetic Chemistry

The synthetic value of tert-Butyl 2-bromobenzyl(methyl)carbamate lies in the orthogonal reactivity of its two primary functional groups.

Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This is a cornerstone of modern drug discovery for scaffold elaboration.[10][11]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl structures. This is highly effective for introducing new aryl or heteroaryl rings.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines to form C-N bonds, leading to substituted anilines.

-

Sonogashira Coupling: Reaction with terminal alkynes to synthesize aryl alkynes, which are themselves versatile intermediates.[12]

-

Heck Coupling: Reaction with alkenes to form substituted styrenyl systems.

Self-Validating Protocol Insight: A typical Suzuki coupling experiment would involve the title compound, a boronic acid (1.2 eq.), a palladium catalyst like Pd(PPh₃)₄ (2-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ in a solvent system like 1,4-dioxane/water, heated to 80-100 °C. The reaction's success is validated by the disappearance of the starting material on TLC and the emergence of a new, more polar spot, confirmed by mass spectrometry showing the loss of bromine and the addition of the new substituent's mass.

N-Boc Group Deprotection

Following transformations at the aryl bromide position, the Boc-protected amine can be readily deprotected to reveal the secondary amine. This is typically achieved under acidic conditions.

Protocol:

-

Dissolve the Boc-protected substrate in a suitable solvent such as dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA), typically 5-10 equivalents or as a 20-50% solution in DCM.

-

Stir at room temperature for 1-3 hours.

-

Monitor by TLC until the starting material is consumed.

-

Remove the solvent and excess acid under reduced pressure. The resulting amine is often obtained as a TFA salt, which can be neutralized with a mild base (e.g., NaHCO₃ solution) during aqueous workup to yield the free amine.

This two-stage reactivity—cross-coupling followed by deprotection—provides a powerful and flexible route to a vast array of complex amines and heterocyclic systems.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for tert-Butyl 2-bromobenzyl(methyl)carbamate is not widely available, data from closely related isomers and analogs can be used to establish safe handling procedures.[4][13]

-

GHS Hazard Statements (Anticipated):

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[4][13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4][13]

-

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Handle in accordance with good industrial hygiene and safety practices.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage under an inert atmosphere is recommended.[14]

Conclusion

Tert-Butyl 2-bromobenzyl(methyl)carbamate is a strategically designed synthetic intermediate of significant value to medicinal and materials chemists. Its well-defined points of reactivity—a versatile aryl bromide for cross-coupling and a robust, yet easily removable, Boc-protected amine—allow for its seamless integration into complex synthetic pathways. The predictable spectroscopic properties and established protocols for its synthesis and modification make it a reliable tool for the efficient construction of novel molecular entities.

References

-

PubChem. tert-Butyl 2-bromophenyl(methyl)carbamate. National Center for Biotechnology Information. [Link]

- Hong, W. P., Tran, V. H., & Kim, H.-K. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances.

- Darnbrough, S., et al. (2001). An improved synthesis of N-Boc protected aryl amines.

- NIH. (Date not available). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.

- Der Pharma Chemica. (Date not available).

-

Organic Chemistry Portal. (Date not available). Boc-Protected Amino Groups. [Link]

-

ChemWhat. (Date not available). (2-BROMO-BENZYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 954238-61-0. [Link]

- Safety Data Sheet. (2024).

- NIH. (Date not available). Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides.

-

PubChem. tert-Butyl 3-bromobenzylcarbamate. National Center for Biotechnology Information. [Link]

- MedChemExpress. (2026). tert-Butyl N-[2-(4-bromophenyl)

- CymitQuimica. (2024). Safety Data Sheet - Tert-butyl (2-((4-bromophenyl)sulfonamido)ethyl)

-

PubChem. tert-butyl N-[(4-bromophenyl)methyl]carbamate. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. (Date not available). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

- BenchChem. (2025).

- BenchChem. (2025).

- The Royal Society of Chemistry. (Date not available).

-

ResearchGate. (Date not available). Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]

- ACS Publications. (Date not available). Synthesis of 2-Naphthols via Carbonylative Stille Coupling Reaction of 2-Bromobenzyl Bromides with Tributylallylstannane Followed by the Heck Reaction. The Journal of Organic Chemistry.

-

National Institute of Standards and Technology. (Date not available). tert-Butyl carbamate - NIST WebBook. [Link]

- ChemicalBook. (Date not available).

- BenchChem. (2025).

- MDPI. (2009). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)

- Doc Brown's Advanced Organic Chemistry. (Date not available). Infrared spectrum of 2-bromo-2-methylpropane.

-

PubChem. tert-Butyl N-(2-bromoethyl)carbamate. National Center for Biotechnology Information. [Link]

- Google Patents. (Date not available). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

- Doc Brown's Advanced Organic Chemistry. (Date not available). Mass spectrum of 2-bromo-2-methylpropane.

- Pittelkow, M. (Date not available).

- Organic Syntheses. (Date not available). (2-Aminoethyl)carbamic acid tert-butyl ester.

- SciSpace. (1987). A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)

- BenchChem. (2025). Spectroscopic Analysis of tert-Butyl 2-Iodobenzyl(methyl)

- Tokyo Chemical Industry Co., Ltd. (Date not available). tert-Butyl (4-Bromobenzyl)

- PubChemLite. (2025). Tert-butyl (2-amino-6-bromophenyl)

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. chemwhat.com [chemwhat.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. tert-Butyl 2-bromophenyl(methyl)carbamate | C12H16BrNO2 | CID 20805065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-Butyl 3-bromobenzylcarbamate | C12H16BrNO2 | CID 11033439 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. mass spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aaronchem.com [aaronchem.com]

- 14. fishersci.co.uk [fishersci.co.uk]

An In-depth Technical Guide to tert-Butyl 2-bromobenzyl(methyl)carbamate: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive theoretical and practical overview of tert-butyl 2-bromobenzyl(methyl)carbamate, a key intermediate in modern organic synthesis and medicinal chemistry. The document details its chemical properties, outlines robust synthetic strategies, and explores its significant role as a versatile building block, particularly in the construction of complex molecules for drug discovery. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to facilitate its application by researchers, scientists, and drug development professionals.

Introduction: A Versatile Orthogonally Protected Building Block

In the landscape of modern drug discovery and synthetic chemistry, molecules that offer orthogonal reactivity are of paramount importance. tert-Butyl 2-bromobenzyl(methyl)carbamate (Figure 1) is a prime example of such a scaffold. Its structure is strategically designed with three key features:

-

A tert-butyloxycarbonyl (Boc) group , which provides stable, acid-labile protection for the secondary amine. This allows for the amine to be masked during various synthetic transformations and deprotected under specific, mild conditions.

-

An N-methyl group , which imparts specific steric and electronic properties and is a common feature in many biologically active molecules.

-

An ortho-bromobenzyl moiety , which serves as a versatile synthetic handle. The bromine atom is strategically positioned for a wide array of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents and the construction of complex molecular architectures.

This unique combination of a protected secondary amine and a reactive aryl halide makes it a valuable intermediate for building fragments in areas like Proteolysis Targeting Chimera (PROTAC) development and other complex molecule syntheses.[1][2]

Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of tert-butyl 2-bromobenzyl(methyl)carbamate is essential for its effective use in synthesis, including handling, reaction setup, and purification.

| Property | Value | Source(s) |

| CAS Number | 954238-61-0 | [3][4] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [5] |

| Molecular Weight | 300.19 g/mol | [6] |

| Appearance | Predicted: Colorless to light yellow liquid/solid | [N/A] |

| Solubility | Soluble in common organic solvents (DCM, THF, EtOAc) | [N/A] |

| Storage | Sealed in dry, 2-8°C | [3] |

Molecular Structure Visualization

The 2D and 3D structures of the molecule are critical for understanding its steric and electronic properties, which dictate its reactivity.

Caption: 2D Molecular Structure of the title compound.

Synthesis of tert-Butyl 2-bromobenzyl(methyl)carbamate

Synthetic Strategy Overview

The two primary retrosynthetic approaches diverge from the final N-methylation or N-Boc protection step.

Caption: Retrosynthetic analysis outlining two viable pathways.

Protocol 1: N-Methylation of a Boc-Protected Precursor

This is often the preferred route due to the high selectivity and yields typically observed in the N-methylation of Boc-protected amines.

Step 1a: Synthesis of tert-Butyl 2-bromobenzylcarbamate

This initial step involves the protection of the primary amine of 2-bromobenzylamine.

-

Rationale: The use of di-tert-butyl dicarbonate (Boc₂O) is a standard and highly efficient method for introducing the Boc protecting group onto primary and secondary amines.[7][8] The reaction proceeds under mild basic conditions, and the byproducts are volatile or easily removed.

-

Detailed Protocol:

-

Dissolve 2-bromobenzylamine (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 0.2 M).

-

Add a base, such as triethylamine (1.2 equiv.) or aqueous sodium bicarbonate (sat. solution), to the mixture.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) portion-wise or as a solution in the reaction solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Upon completion, perform an aqueous workup. If using an organic solvent, wash the mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purify by column chromatography on silica gel if necessary.

-

Step 1b: N-Methylation

-

Rationale: The N-H proton of a Boc-carbamate is acidic enough to be removed by a strong, non-nucleophilic base like sodium hydride (NaH). The resulting anion readily undergoes Sₙ2 reaction with an electrophilic methyl source like iodomethane.

-

Detailed Protocol:

-

Under an inert atmosphere (Argon or Nitrogen), dissolve tert-butyl 2-bromobenzylcarbamate (1.0 equiv.) in anhydrous THF (approx. 0.1 M).

-

Cool the solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2-1.5 equiv.) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the suspension at 0 °C for 30 minutes.

-

Add iodomethane (CH₃I, 1.2-1.5 equiv.) dropwise via syringe.

-

Allow the reaction to warm slowly to room temperature and stir for 12-18 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure tert-butyl 2-bromobenzyl(methyl)carbamate.

-

Protocol 2: Reductive Amination followed by Boc-Protection

This route is an excellent alternative, particularly if 2-bromobenzaldehyde is a more readily available starting material.

Step 2a: Synthesis of N-Methyl-2-bromobenzylamine via Reductive Amination

-

Rationale: Reductive amination is a powerful one-pot procedure for forming amines from carbonyl compounds.[9] It involves the initial formation of an imine or iminium ion, which is then reduced in situ by a hydride reagent that is selective for the C=N bond over the C=O bond, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).

-

Detailed Protocol:

-

To a stirred solution of 2-bromobenzaldehyde (1.0 equiv.) in a solvent like dichloroethane (DCE) or methanol (MeOH) (approx. 0.2 M), add methylamine (as a solution in THF or EtOH, 1.5-2.0 equiv.).

-

Add acetic acid (1.0-1.2 equiv.) to catalyze imine formation.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add the reducing agent, sodium triacetoxyborohydride (STAB, 1.5 equiv.), portion-wise.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

The crude N-methyl-2-bromobenzylamine can often be used in the next step without further purification.

-

Step 2b: N-Boc Protection

-

Rationale: This step is analogous to Step 1a, but with a secondary amine as the substrate. The procedure is nearly identical.

-

Detailed Protocol:

-

Dissolve the crude N-methyl-2-bromobenzylamine (1.0 equiv.) from the previous step in DCM.

-

Add triethylamine (1.5 equiv.).

-

Cool to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.).

-

Stir at room temperature overnight.

-

Perform an aqueous workup as described in Step 1a.

-

Purify the final product by flash column chromatography to yield tert-butyl 2-bromobenzyl(methyl)carbamate.

-

Analytical Characterization (Expected)

While specific spectra for this compound are not published in peer-reviewed literature, vendor information confirms their availability and they can be predicted based on the structure and data from analogous compounds.[3][10]

-

¹H NMR (Proton NMR):

-

Aromatic Protons (Ar-H): Expect complex multiplets in the range of δ 7.1-7.6 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Benzyl Protons (-CH₂-): A singlet is expected around δ 4.4-4.6 ppm. Due to rotational hindrance (rotamers) around the N-CO bond, this signal may appear broadened or as two distinct singlets.

-

N-Methyl Protons (-NCH₃): A singlet around δ 2.7-2.9 ppm. This signal may also be broadened or split into two signals due to rotamers.

-

tert-Butyl Protons (-C(CH₃)₃): A sharp singlet at approximately δ 1.4-1.5 ppm, integrating to 9 protons.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon (C=O): A signal around δ 155-157 ppm.

-

Aromatic Carbons: Multiple signals in the δ 120-140 ppm range, including the carbon bearing the bromine atom (C-Br).

-

tert-Butyl Carbons: A quaternary carbon signal around δ 80 ppm and a methyl carbon signal around δ 28 ppm.

-

Benzyl Carbon (-CH₂-): A signal around δ 50-55 ppm.

-

N-Methyl Carbon (-NCH₃): A signal around δ 30-35 ppm.

-

-

Mass Spectrometry (MS):

-

Expect to observe the molecular ion peak [M+H]⁺ at m/z ≈ 300/302, showing the characteristic isotopic pattern for a compound containing one bromine atom (¹⁹Br/⁸¹Br ratio of ~1:1).

-

-

Infrared (IR) Spectroscopy:

-

A strong carbonyl (C=O) stretch from the carbamate group is expected around 1690-1710 cm⁻¹.

-

C-H stretching vibrations from the aromatic and aliphatic groups will be present around 2850-3100 cm⁻¹.

-

C-N and C-O stretching bands will be present in the fingerprint region.

-

Reactivity and Synthetic Applications

The utility of tert-butyl 2-bromobenzyl(methyl)carbamate stems from the orthogonal reactivity of its functional groups.

Cross-Coupling Reactions at the Aryl Bromide

The C(sp²)-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This is the most significant application of this building block.

-

Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

-

Buchwald-Hartwig Amination: Reaction with amines to form N-aryl products.

-

Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

-

Heck Reaction: Reaction with alkenes.

These reactions provide a powerful platform for elaborating the core structure, adding complexity and diversity to the molecule.

Deprotection of the Boc Group

The Boc group is stable to a wide range of reaction conditions but can be cleanly removed under acidic conditions.

-

Reagents: Trifluoroacetic acid (TFA) in DCM, or hydrogen chloride (HCl) in dioxane or diethyl ether are commonly used.

-

Outcome: Treatment with acid efficiently cleaves the Boc group to reveal the free secondary amine, N-methyl-2-bromobenzylamine (or its elaborated cross-coupled derivative), as the corresponding salt (e.g., trifluoroacetate or hydrochloride). This newly liberated amine can then participate in subsequent reactions, such as amide bond formation or further alkylations.

Application in PROTAC Synthesis

By analogy with its 3- and 4-bromo isomers, a primary application for this molecule is as a linker or building block in the synthesis of PROTACs.[1][2]

Caption: General workflow for utilizing the title compound in PROTAC synthesis.

In this workflow, the aryl bromide is first coupled to a "warhead" ligand that binds to a target protein. Subsequently, the Boc group is removed, and the resulting free amine is used to attach the linker and the E3 ligase-binding ligand, completing the synthesis of the heterobifunctional PROTAC molecule.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for tert-butyl 2-bromobenzyl(methyl)carbamate. However, based on its structure containing a halogenated aromatic ring and a carbamate moiety, standard laboratory safety precautions should be strictly followed.

-

General Handling: Handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Toxicology: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[3]

Conclusion

tert-Butyl 2-bromobenzyl(methyl)carbamate is a highly valuable and versatile building block for organic synthesis. Its orthogonally protected functional groups—an acid-labile Boc-protected amine and a cross-coupling-ready aryl bromide—provide chemists with a powerful tool for the strategic construction of complex molecular architectures. The reliable synthetic routes and predictable reactivity profile make it an important intermediate for researchers in medicinal chemistry and drug discovery, particularly for applications in targeted protein degradation and fragment-based drug design. This guide provides the necessary foundational knowledge and practical protocols to enable its effective utilization in the laboratory.

References

- [Reference for N-Methylation of Boc-protected amines - general methodology]

-

Angene Chemical. tert-butyl N-[(2-bromophenyl)methyl]-N-methyl-carbamate. [Link]

- [Reference for Reductive Amin

- [Reference for Cross-Coupling Reactions - general methodology]

- [Reference for Boc-Deprotection - general methodology]

-

PubChem. tert-Butyl 2-bromophenyl(methyl)carbamate. [Link]

-

Hoffman Fine Chemicals. Products. [Link]

-

PubChem. tert-Butyl N-(2-bromoethyl)carbamate. [Link]

-

ChemWhat. (2-BROMO-BENZYL)-METHYL-CARBAMIC ACID TERT-BUTYL ESTER CAS#: 954238-61-0. [Link]

- [Reference for PROTAC design principles]

- [Reference for Boc-protection of amines - general methodology]

- [Reference for Synthetic Organic Chemistry Protocols]

- [Reference for Purific

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

- Google Patents. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 954238-61-0|tert-Butyl 2-bromobenzyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 4. angenechemical.com [angenechemical.com]

- 5. chemwhat.com [chemwhat.com]

- 6. 954238-61-0 (2-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester AKSci 8485AH [aksci.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate - Google Patents [patents.google.com]

- 9. 2-BROMOBENZYLAMINE synthesis - chemicalbook [chemicalbook.com]

- 10. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

A Technical Guide to the Characterization of N-Boc-N-methyl-2-bromobenzylamine

Prepared by: Gemini, Senior Application Scientist

Introduction

N-Boc-N-methyl-2-bromobenzylamine, systematically named tert-butyl (2-bromobenzyl)(methyl)carbamate, is a key intermediate in synthetic organic chemistry. Its structure combines a brominated aromatic ring, a common handle for cross-coupling reactions, with a Boc-protected secondary amine, a crucial functional group in the synthesis of complex nitrogen-containing molecules. This guide provides a comprehensive overview of the expected physicochemical properties and the analytical techniques used to characterize this compound, designed for researchers, scientists, and professionals in drug development. While complete, publicly available experimental data for this specific molecule is limited, this document synthesizes information from analogous compounds and foundational spectroscopic principles to provide a robust framework for its identification and quality control.

Physicochemical Properties

The physical and chemical properties of N-Boc-N-methyl-2-bromobenzylamine are critical for its handling, storage, and use in subsequent reactions. The table below summarizes its key identifiers and expected properties.

| Property | Value |

| Systematic Name | tert-butyl (2-bromobenzyl)(methyl)carbamate |

| Common Name | N-Boc-N-methyl-2-bromobenzylamine |

| CAS Number | 954238-61-0 |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.20 g/mol |

| Appearance | Expected to be a colorless to light yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, and ethyl acetate. |

Molecular Structure and Characterization Workflow

The structural confirmation of N-Boc-N-methyl-2-bromobenzylamine relies on a combination of spectroscopic techniques. Each method provides a unique piece of information that, when combined, confirms the molecular structure and purity.

Caption: Molecular Structure of N-Boc-N-methyl-2-bromobenzylamine.

Caption: General Workflow for Compound Characterization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Protons (Ar-H): Four protons on the brominated benzene ring are expected to appear in the range of δ 7.0-7.6 ppm. Due to the ortho-substitution, they will likely appear as a complex multiplet.

-

Benzylic Protons (CH₂): The two protons of the methylene group adjacent to the aromatic ring and the nitrogen atom are expected to appear as a singlet at approximately δ 4.4-4.6 ppm.

-

N-Methyl Protons (N-CH₃): The three protons of the methyl group attached to the nitrogen are expected to appear as a singlet around δ 2.8-3.0 ppm.

-

Boc Protons (C(CH₃)₃): The nine equivalent protons of the tert-butyl group will give a sharp singlet at approximately δ 1.4-1.5 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon environments in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 120-140 ppm), including the carbon bearing the bromine atom.

-

Carbonyl Carbon (C=O): The carbonyl carbon of the Boc group is expected around δ 155 ppm.

-

Quaternary Carbon (C(CH₃)₃): The quaternary carbon of the Boc group should appear around δ 80 ppm.

-

Benzylic Carbon (CH₂): The benzylic carbon is expected in the range of δ 50-55 ppm.

-

N-Methyl Carbon (N-CH₃): The N-methyl carbon should appear around δ 35-40 ppm.

-

tert-Butyl Carbons (C(CH₃)₃): The three equivalent methyl carbons of the Boc group will show a signal around δ 28 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

C=O Stretch (Amide/Carbamate): A strong absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the carbonyl group of the Boc protecting group.

-

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and methylene groups) will appear just below 3000 cm⁻¹.

-

C-N Stretch: This vibration is expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

-

C-Br Stretch: A weak absorption is expected in the lower frequency region of the fingerprint, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak ([M]⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (300.20 g/mol ). Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the ⁷⁹Br isotope (m/z = 300) and one for the ⁸¹Br isotope (m/z = 302).

-

Fragmentation Peaks: Common fragmentation patterns for Boc-protected amines involve the loss of the Boc group or parts of it. A prominent peak at m/z corresponding to [M - C₄H₉]⁺ (loss of a tert-butyl group) or [M - C₅H₉O₂]⁺ (loss of the entire Boc group) would be expected.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of N-Boc-N-methyl-2-bromobenzylamine in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-pulse proton spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds).

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As the compound is likely an oil, a thin film can be prepared by placing a drop of the neat liquid between two KBr or NaCl plates. If it is a solid, an ATR-FTIR can be used by placing a small amount of the solid directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (KBr plates or clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The resulting spectrum should be plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile. Further dilute the sample as needed for the specific instrument.

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum in positive ion mode.

-

Set the mass range to scan from m/z 50 to 500.

-

-

Data Analysis: Identify the molecular ion peaks ([M+H]⁺ or [M+Na]⁺) and characteristic fragment ions. The isotopic pattern for bromine should be clearly visible for any bromine-containing fragment.

Conclusion

References

Safety and handling of tert-Butyl 2-bromobenzyl(methyl)carbamate

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-bromobenzyl(methyl)carbamate

Introduction

tert-Butyl 2-bromobenzyl(methyl)carbamate is a key synthetic intermediate whose structural architecture is of significant interest to researchers in medicinal chemistry and drug development. Featuring a bromine-substituted aromatic ring, it is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse molecular fragments. The presence of the tert-butyloxycarbonyl (Boc) group provides a robust and reliable means of protecting the secondary amine, which is stable under many reaction conditions yet can be readily removed under mild acidic protocols. This combination makes the compound a versatile building block in multi-step syntheses. For instance, molecules with this core structure can be utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to degrade specific target proteins.

Given its utility and reactive nature, a comprehensive understanding of its safe handling, storage, and disposal is paramount for ensuring laboratory safety and experimental integrity. This guide provides an in-depth overview of the essential safety protocols, physicochemical properties, and analytical characterization of tert-Butyl 2-bromobenzyl(methyl)carbamate, designed for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Safety Profile

A foundational aspect of safe handling is a thorough understanding of the compound's intrinsic properties and associated hazards.

Physical and Chemical Properties

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 954238-61-0 | [1] |

| Molecular Formula | C₁₃H₁₈BrNO₂ | [2][1] |

| Molecular Weight | 300.19 g/mol | [1] |

| Appearance | Colorless to light yellow liquid or solid | [3][4] |

| Storage | Sealed in a dry, cool, well-ventilated area (2-8°C recommended) | [1][5] |

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The primary hazards are related to acute toxicity and irritation. A similar compound, tert-Butyl (4-bromobenzyl)(methyl)carbamate, shares these classifications.[6]

| GHS Classification | Hazard Code | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |

Core Safety and Handling Protocols

Adherence to rigorous safety protocols is non-negotiable when working with this and similar halogenated organic compounds. The following guidelines are based on established best practices for laboratory safety.

Engineering Controls

The primary line of defense is to minimize exposure at the source.

-

Fume Hood: All handling of tert-Butyl 2-bromobenzyl(methyl)carbamate, including weighing, transferring, and use in reactions, must be conducted within a properly functioning chemical fume hood.[7] This is critical to prevent inhalation of any vapors or aerosols, mitigating the risk of respiratory irritation.[6][8]

-

Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[3]

-

Safety Stations: An accessible and operational safety shower and eyewash station must be located in the immediate vicinity of the work area.[6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent dermal and ocular exposure.[6]

| Equipment | Specification | Rationale |

| Eye Protection | Safety goggles with side-shields conforming to EN166 or NIOSH standards. | Protects against splashes and dust, preventing serious eye irritation (H319).[5][6] |

| Hand Protection | Nitrile or neoprene protective gloves. | Prevents skin contact, which can cause irritation (H315). Gloves must be inspected before use and removed using the proper technique to avoid contaminating the skin.[8] |

| Body Protection | A fully buttoned laboratory coat. | Protects skin and clothing from contamination.[5][7] |

| Respiratory | A suitable respirator may be required for large-scale operations or if engineering controls are insufficient. | Prevents respiratory tract irritation (H335).[6] |

Safe Handling and Storage Practices

-

Handling: Avoid all direct contact with the substance.[6] Do not breathe dust, fumes, or vapors.[3] Wash hands thoroughly after handling, especially before breaks and at the end of the workday.[5][9] Keep the compound away from incompatible materials such as strong oxidizing agents.[5][10]

-

Storage: Store the compound in a tightly closed, properly labeled container.[5] Keep the container in a cool, dry, and well-ventilated place, away from sources of ignition and direct sunlight.[6] The recommended storage temperature is between 2-8°C.[1]

Emergency and Disposal Procedures

Preparedness for accidental exposure or release is a critical component of laboratory safety.

First-Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.[8]

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][9] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[6][9] |

| Inhalation | Move the person to fresh air. If breathing is difficult or they are not breathing, provide artificial respiration. Seek immediate medical attention.[8][9] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.[3][8] |

Accidental Release and Spill Management

In the event of a spill, prioritize personal safety and environmental containment.

-

Evacuate: Evacuate non-essential personnel from the area.[8]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[6][8]

-

Absorb: Use personal protective equipment.[3] Absorb the spill with an inert, non-combustible material such as sand, diatomite, or a universal binder.[3][6]

-

Collect and Dispose: Sweep or shovel the absorbed material into a suitable, labeled container for disposal as hazardous waste.[8] Decontaminate the spill area with a suitable solvent like alcohol.[3][6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8][9]

-

Hazards: Thermal decomposition can release irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[10]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus and full protective gear.[6][8]

Waste Disposal

As a halogenated organic compound, tert-Butyl 2-bromobenzyl(methyl)carbamate requires specialized disposal.

-

Container: Collect waste in a designated, clearly labeled "Halogenated Organic Waste" container.[7][11]

-

Procedure: Do not dispose of this chemical down the drain.[7][10] Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[12][13]

Synthesis and Purification Overview

Understanding the synthesis and purification of the compound provides context for potential impurities and informs handling procedures.

Synthetic Workflow

The synthesis of tert-Butyl 2-bromobenzyl(methyl)carbamate typically involves the N-protection of a corresponding amine precursor using di-tert-butyl dicarbonate (Boc₂O).[14] This is a standard and robust transformation in organic synthesis.

Sources

- 1. 954238-61-0|tert-Butyl 2-bromobenzyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]

- 8. chemicalbook.com [chemicalbook.com]

- 9. aaronchem.com [aaronchem.com]

- 10. fishersci.com [fishersci.com]

- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 12. LCSS: BROMINE [web.stanford.edu]

- 13. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]

- 14. Boc-Protected Amino Groups [organic-chemistry.org]

tert-Butyl 2-bromobenzyl(methyl)carbamate stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of tert-Butyl 2-bromobenzyl(methyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-bromobenzyl(methyl)carbamate. As a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules, ensuring its integrity is paramount. This document synthesizes information on its chemical properties, potential degradation pathways, and best practices for handling and storage to maintain its quality and efficacy in research and development settings.

Introduction to tert-Butyl 2-bromobenzyl(methyl)carbamate

tert-Butyl 2-bromobenzyl(methyl)carbamate is a synthetic intermediate characterized by a Boc-protected secondary amine. The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The presence of the 2-bromobenzyl group makes this compound a valuable building block for introducing this moiety into a target molecule.

Chemical Structure and Properties

| Property | Value |

| Molecular Formula | C13H18BrNO2 |

| Molecular Weight | 300.20 g/mol |

| Appearance | Likely a solid (based on similar compounds) |

| Solubility | Expected to be soluble in organic solvents |

Chemical Stability and Degradation Pathways

The stability of tert-Butyl 2-bromobenzyl(methyl)carbamate is primarily dictated by the lability of the Boc protecting group.

Stability of the Boc Group

The Boc group is generally stable to most nucleophiles and bases, which allows for a wide range of chemical transformations on other parts of the molecule without affecting the protected amine.[3] However, it is susceptible to cleavage under anhydrous acidic conditions.[3] This deprotection proceeds through the formation of a stable tert-butyl cation.[1]

Potential Degradation Pathways

Several factors can contribute to the degradation of tert-Butyl 2-bromobenzyl(methyl)carbamate:

-

Acid-Catalyzed Deprotection: Exposure to strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), will lead to the removal of the Boc group, yielding 2-bromobenzyl(methyl)amine.[2] This is often an intended reaction but can occur unintentionally if the compound is exposed to acidic environments during storage or handling.

-

Thermal Decomposition: While generally stable at room temperature, prolonged exposure to high temperatures can lead to degradation. Under fire conditions, hazardous decomposition products may be emitted, including toxic fumes of carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[4][5]

-

Photolytic Decomposition: Compounds containing a benzyl bromide moiety can be sensitive to light. While the Boc group may offer some stability, prolonged exposure to UV light should be avoided to prevent potential radical-based degradation pathways.

Below is a diagram illustrating the primary degradation pathway of concern: acid-catalyzed deprotection.

Caption: Recommended workflow for handling tert-Butyl 2-bromobenzyl(methyl)carbamate.

Step-by-Step Handling Protocol:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile rubber), and a lab coat. [6][7]2. Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. [4]3. Dispensing: If stored in a refrigerator or freezer, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing and Transfer: Weigh the required amount of the solid quickly and transfer it to the reaction vessel. Avoid creating dust.

-

Dissolution: If using in solution, dissolve the solid in an appropriate anhydrous solvent.

-

Sealing: After dispensing, tightly seal the container and return it to the recommended storage conditions.

-

Waste Disposal: Dispose of any waste material in accordance with local, state, and federal regulations.

Incompatible Materials and Safety Considerations

To prevent accidental degradation or hazardous reactions, avoid contact with the following materials:

-

Strong Acids and Alkalis: Strong acids will cleave the Boc group, while strong bases could potentially promote other undesired reactions. [4]* Strong Oxidizing and Reducing Agents: These can react with the compound, leading to decomposition or unwanted side products. [4][6]

Safety Profile:

-

Harmful if swallowed. [8]* Causes skin irritation. [8]* Causes serious eye irritation. [8]* May cause respiratory irritation. [8] In case of exposure, follow standard first aid measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. [5]* Skin: Wash off with soap and plenty of water. [5]* Inhalation: Move to fresh air. [5]* Ingestion: Rinse mouth with water and consult a physician. [5]

Conclusion

The stability of tert-Butyl 2-bromobenzyl(methyl)carbamate is robust under standard laboratory conditions, making it a reliable synthetic intermediate. Its primary vulnerability is the acid-labile Boc protecting group. By adhering to the recommended storage and handling protocols outlined in this guide, researchers can ensure the compound's integrity, leading to more reliable and reproducible experimental outcomes.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Chemistry Steps. Boc Protecting Group for Amines. [Link]

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development. [Link]

-

Alichem. 68819-84-1 - Safety Data Sheet. [Link]

Sources

- 1. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. aaronchem.com [aaronchem.com]

tert-Butyl 2-bromobenzyl(methyl)carbamate: A Strategic Linchpin in Modern Organic Synthesis

An In-Depth Technical Guide

Executive Summary

tert-Butyl 2-bromobenzyl(methyl)carbamate is a bifunctional synthetic building block of significant utility in pharmaceutical and materials science research. Its unique architecture, combining a potent directed metalation group (DMG) with a versatile reactive handle for cross-coupling, allows for precise and regioselective functionalization of the aromatic core. This guide elucidates the core applications of this reagent, focusing on its role in directed ortho-metalation via halogen-metal exchange and its versatility as a substrate in palladium-catalyzed cross-coupling reactions. We will explore the mechanistic underpinnings of these transformations, provide field-proven experimental protocols, and demonstrate how the resulting products serve as advanced intermediates in the synthesis of complex heterocyclic systems.

Introduction to a Versatile Reagent

At its core, tert-butyl 2-bromobenzyl(methyl)carbamate is a molecule designed for sequential, regiocontrolled synthesis. Its power lies in the strategic placement of three key components:

-

The tert-Butoxycarbonyl (Boc) Group: This moiety serves a dual purpose. It is a robust and widely used protecting group for the methylamino functionality, stable to a broad range of nucleophilic and basic conditions, yet readily cleaved under acidic treatment.[1][2] Crucially, the carbamate's carbonyl oxygen is a powerful Lewis basic site that acts as a Directed Metalation Group (DMG).[3][4]

-

The ortho-Bromo Substituent: The bromine atom on the aromatic ring is the primary reactive site. It serves as an excellent handle for numerous palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[5][6] Furthermore, it facilitates highly regioselective metal-halogen exchange to generate a specific aryllithium species.

-

The N-Methylbenzyl Core: This scaffold provides the structural backbone, positioning the DMG and the bromine atom in a 1,2-relationship that enables powerful synthetic strategies.

This combination allows chemists to perform distinct, high-yielding transformations at the C2 position, making it an invaluable precursor for creating diverse molecular libraries.

Physicochemical Properties

| Property | Value |

| CAS Number | 954238-61-0[7] |

| Molecular Formula | C₁₃H₁₈BrNO₂ |

| Molecular Weight | 300.20 g/mol [8] |

| Appearance | Colorless to light yellow liquid[8] |

| Synonyms | tert-Butyl N-(2-bromobenzyl)-N-methylcarbamate |

Application in Directed ortho-Metalation via Halogen-Metal Exchange

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings.[9][10] The process relies on a DMG to coordinate a strong organolithium base, directing deprotonation to the adjacent ortho position.[11] While the carbamate group is an excellent DMG, the presence of the C2-bromine atom on our substrate provides a more reliable and regiochemically precise pathway: bromine-lithium exchange.

This exchange reaction is typically much faster than C-H bond deprotonation, allowing for the clean and efficient generation of a 2-lithiated intermediate at cryogenic temperatures. This species can then be trapped with a wide array of electrophiles to install a new functional group exclusively at the former position of the bromine atom.[12]

Workflow: Bromine-Lithium Exchange and Electrophilic Quench

Caption: Workflow for functionalization via Br-Li exchange.

Experimental Protocol: General Procedure for Lithiation-Borylation

This protocol describes a representative transformation where the generated aryllithium is trapped with a boronic ester, a key step in many synthetic sequences.

-

Preparation: To a flame-dried Schlenk flask under an inert argon atmosphere, add tert-butyl 2-bromobenzyl(methyl)carbamate (1.0 equiv) dissolved in anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) (approx. 0.1 M).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add sec-butyllithium (s-BuLi, 1.1 equiv) dropwise over 5 minutes. The choice of s-BuLi is crucial as it promotes efficient Br-Li exchange while minimizing potential nucleophilic attack on the carbamate.

-

Stirring: Stir the resulting mixture at -78 °C for 30-60 minutes. Successful lithiation is critical; the reaction must be maintained at this temperature to prevent decomposition or side reactions.[13]

-

Electrophilic Quench: In a separate flask, prepare a solution of the chosen boronic ester (e.g., isopropyl pinacol borate, 1.3 equiv) in anhydrous Et₂O. Add this solution dropwise to the aryllithium species at -78 °C.

-

Workup: Allow the reaction to stir for an additional hour at -78 °C before slowly warming to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Causality Note: The use of ethereal solvents like THF or Et₂O is essential as they effectively solvate the lithium cation and deaggregate the organolithium reagent, increasing its basicity and reactivity.[11][13]

Versatility in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety in tert-butyl 2-bromobenzyl(methyl)carbamate is an ideal handle for a host of palladium-catalyzed cross-coupling reactions. These methods are pillars of modern organic synthesis, enabling the construction of C-C and C-heteroatom bonds with high efficiency and functional group tolerance.[14] The iodo-analogue of this compound is known to be a versatile substrate for such reactions, and the bromo-analogue behaves similarly, albeit sometimes requiring more active catalytic systems.[5][6]

Comparative Overview of Key Cross-Coupling Reactions

The table below summarizes typical conditions for major cross-coupling reactions, adapted from protocols for analogous aryl halide systems.[5][6]

| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp (°C) |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/SPhos | K₂CO₃, Cs₂CO₃ | Toluene/H₂O, Dioxane/H₂O | 80-110 |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₃N, DIPA | THF, DMF | RT-60 |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃, Et₃N | Dioxane, DMF | 100-120 |

Illustrative Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most widely employed methods for constructing biaryl scaffolds. The generally accepted catalytic cycle provides a framework for understanding how these transformations occur.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application in the Synthesis of Heterocyclic Scaffolds

The true synthetic power of tert-butyl 2-bromobenzyl(methyl)carbamate is realized when the functionalization steps are used to construct precursors for complex molecules, particularly nitrogen-containing heterocycles. These motifs are ubiquitous in pharmaceuticals and bioactive natural products.

By first installing a suitable reactive partner at the C2 position via DoM or cross-coupling, a subsequent intramolecular cyclization can be triggered. For instance, a Sonogashira coupling introduces an alkyne, which, after Boc deprotection, can undergo cyclization to form an indole or isoquinoline derivative, depending on the reaction conditions.

Conceptual Workflow: Heterocycle Synthesis

Caption: A strategic pathway to N-heterocycles.

Conclusion

tert-Butyl 2-bromobenzyl(methyl)carbamate is far more than a simple protected amine. It is a sophisticated synthetic tool that offers researchers remarkable control over the functionalization of the benzyl scaffold. Its bifunctional nature—a directing group that enables precise lithiation chemistry and a halide handle perfect for modern cross-coupling—allows for the deliberate and high-yielding installation of diverse substituents. This versatility makes it an indispensable building block for drug development professionals and academic researchers aiming to construct complex molecular architectures and accelerate the discovery of new chemical entities.

References

-

LookChem. (2-BROMOBENZYL)METHYLAMINE. [Link]

-

ResearchGate. Scheme 8. Coupling of tert-butyl (thiophen-2-ylmethyl)carbamate with aryl bromides. [Link]

-

PubMed Central. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update. [Link]

-

PubChem. tert-Butyl 2-bromophenyl(methyl)carbamate. [Link]

-

PubMed Central. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. [Link]

-

Wikipedia. Directed ortho metalation. [Link]

-

University of Bristol. Standard Lithiation–Borylation A user's guide. [Link]

-

Organic Chemistry Portal. Palladium-Catalyzed Synthesis of N-Aryl Carbamates. [Link]

-

Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

-

University of Chicago. Directed (ortho) Metallation. [Link]

-

Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

-

ResearchGate. Directed Lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-Butyl [2-(4-Methoxyphenyl)ethyl]carbamate. [Link]

-

Baran Lab, Scripps Research. Directed Metalation: A Survival Guide. [Link]

-

Chem-Station. Directed Ortho Metalation. [Link]

-

ResearchGate. Directed lithiation of substituted benzylamines. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding N-Boc-N-methyl-2-oxopropylamine: Synthesis and Biological Activity Insights. [Link]

-

SciSpace. A Convenient Synthesis of tert-Butyl-N-(2-bromoethyl)carbamate. (1987). [Link]

- Google Patents. Process for the production of tert-butyl N-(2-bromoethyl)

-

ResearchGate. ChemInform Abstract: Pd-Catalyzed Amidation of Aryl(Het) Halides with tert-Butyl Carbamate. [Link]

-

Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement. [Link]

-

MDPI. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. [Link]

-

Global Journal of Engineering Science and Research Management. SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. [Link]

- Google Patents.

-

PubChem. tert-Butyl 3-bromobenzylcarbamate. [Link]

-

Pittelkow Group. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

- Google Patents.

-

ACS Publications. Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

-

Semantic Scholar. A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid catalyst. [Link]

-

Korea University Pure. Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. [Link]

-

National Institutes of Health. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Versatile and Strategic O-Carbamate Directed Metalation Group in the Synthesis of Aromatic Molecules: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Directed Ortho Metalation [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 954238-61-0|tert-Butyl 2-bromobenzyl(methyl)carbamate|BLD Pharm [bldpharm.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 10. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]

- 11. baranlab.org [baranlab.org]

- 12. researchgate.net [researchgate.net]

- 13. uwindsor.ca [uwindsor.ca]

- 14. Palladium-Catalyzed Synthesis of N-Aryl Carbamates [organic-chemistry.org]

The Indispensable Ally: A Technical Guide to the Tert-Butyl Carbamate Protecting Group in Modern Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic manipulation of functional groups is paramount to the successful synthesis of complex molecules. Among the arsenal of protective chemistries, the tert-butoxycarbonyl (Boc) group stands as a titan, a testament to its remarkable versatility, reliability, and strategic importance. This guide provides an in-depth exploration of the tert-butyl carbamate, moving beyond simple procedural descriptions to elucidate the underlying principles and field-proven insights that govern its successful application.

The Strategic Value of the Boc Group: Why It Reigns Supreme

The primary role of the Boc group is to temporarily mask the inherent nucleophilicity and basicity of primary and secondary amines, preventing them from engaging in undesired side reactions.[1] This is achieved by converting the amine into a significantly less reactive carbamate. The widespread adoption of the Boc group is not accidental; it stems from a unique combination of attributes:

-

Ease of Introduction: The Boc group is typically installed using di-tert-butyl dicarbonate ((Boc)₂O), a stable, commercially available, and easy-to-handle reagent.[2]

-

Robust Stability: Boc-protected amines exhibit remarkable stability across a broad range of reaction conditions, including exposure to most bases, nucleophiles, and conditions for catalytic hydrogenation.[1][3] This resilience allows for a wide variety of subsequent chemical transformations on other parts of the molecule.

-

Facile and Selective Cleavage: The true elegance of the Boc group lies in its susceptibility to cleavage under mild acidic conditions.[1] This acid lability provides a crucial element of control in multi-step syntheses.

-

Orthogonality: The Boc group's stability profile makes it "orthogonal" to many other common protecting groups.[4] For instance, it remains intact under the basic conditions used to remove the fluorenylmethyloxycarbonyl (Fmoc) group and is unaffected by the hydrogenolysis conditions required to cleave a benzyloxycarbonyl (Cbz) group.[3] This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and the synthesis of other complex molecules.[4][5]

The Chemistry of Protection: Introducing the Boc Group

The introduction of the Boc group is a straightforward nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.[1] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which subsequently decomposes to the stable tert-butanol and carbon dioxide gas.[6]

Caption: Mechanism of Boc protection of an amine using (Boc)₂O.

Experimental Protocol: General Procedure for Boc Protection

This protocol provides a general guideline for the N-tert-butoxycarbonylation of a primary or secondary amine.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-